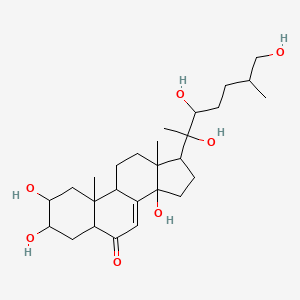

25R-Inokosterone

Description

Properties

IUPAC Name |

2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNVCUBPURTQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30915350 | |

| Record name | 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15130-85-5, 23261-09-8, 88980-54-5, 94720-16-8 | |

| Record name | Inokosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15130-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-7-en-6-one, 2,3,14,20,22,26-hexahydroxy-, (2β,3β,5β,22R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23261-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inokosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30915350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

25R-Inokosterone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Structure and Properties of 25R-Inokosterone

Introduction

This compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants. It is an epimer of 25S-Inokosterone, differing in the stereochemistry at the C-25 position. Isolated from the roots of plants such as Achyranthes bidentata Blume, this compound has garnered significant interest within the scientific community for its potential biological activities, including its role in protein synthesis and cell signaling pathways relevant to drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological signaling pathways of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is a polyhydroxylated steroid with the molecular formula C₂₇H₄₄O₇[1]. Its structure is characterized by a cholest-7-en-6-one steroidal backbone with multiple hydroxyl groups, contributing to its polarity and biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2β,3β,5β,22R,25R)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one |

| CAS Number | 19682-38-3[1] |

| Molecular Formula | C₂₇H₄₄O₇[1] |

| Molecular Weight | 480.63 g/mol [1] |

| Synonyms | Inokosterone (B78545), (25R)-Inokosterone |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | ~255 °C (decomposes) for Inokosterone (mixture of epimers) | ChemicalBook |

| Boiling Point | 713.2 ± 60.0 °C at 760 mmHg (Predicted) | ChemSrc |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | ChemSrc |

| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), Acetone | Clinivex |

| Appearance | White to off-white solid | MedChemExpress |

| Storage | Store at 4°C, protect from light. For long-term storage, -20°C or -80°C is recommended. | MedChemExpress |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. A key study by Zhu et al. (2004) reported the first complete assignment of the ¹³C NMR data for this compound, which is essential for its unambiguous identification[2]. While the full published ¹H and ¹³C NMR data are best obtained from the original publication, a summary of expected spectroscopic features is provided below.

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the steroidal backbone and the side chain. Key signals would include those for the methyl groups, the olefinic proton at C-7, and the various methine and methylene (B1212753) protons, many of which would be shifted downfield due to the presence of hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. The study by Zhu et al. (2004) provides the definitive ¹³C NMR data for this compound, allowing for its clear distinction from its 25S epimer.

-

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of water molecules from the multiple hydroxyl groups and cleavage of the side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorption bands in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the numerous hydroxyl groups. A sharp peak around 1650 cm⁻¹ would correspond to the C=O stretching of the α,β-unsaturated ketone in the B ring.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show an absorption maximum (λmax) around 245 nm, which is characteristic of the cholest-7-en-6-one chromophore.

Signaling Pathways

Ecdysteroids, including this compound, are known to exert their biological effects by interacting with specific signaling pathways. In insects, the classical pathway involves the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA to regulate gene expression.

For drug development professionals, the effects of this compound in mammalian systems are of particular interest. Emerging evidence suggests that phytoecdysteroids can activate signaling pathways that are crucial for muscle protein synthesis and cell growth, such as the PI3K/Akt/mTOR pathway.

Caption: Putative signaling pathways of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Achyranthes bidentata

The following is a general protocol based on the methods described for the isolation of ecdysteroids from plant sources. For a detailed protocol specific to this compound, refer to Zhu et al., 2004.

a. Extraction:

-

Air-dry the roots of Achyranthes bidentata and grind them into a fine powder.

-

Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

-

Suspend the crude extract in water and perform liquid-liquid partitioning with a series of solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities. The ecdysteroids will be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

b. Chromatographic Purification:

-

Subject the enriched fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol (B129727).

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing with a spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

Combine fractions containing compounds with similar Rf values to known ecdysteroid standards.

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water. The separation of 25R and 25S epimers can be challenging and may require optimized HPLC conditions.

-

Monitor the elution profile with a UV detector at around 245 nm.

-

Collect the peaks corresponding to this compound and confirm its purity and identity using analytical HPLC, MS, and NMR spectroscopy.

Caption: General workflow for the extraction and purification of this compound.

Bioassay for Assessing Anabolic Activity: Muscle Protein Synthesis

To investigate the potential anabolic effects of this compound on muscle cells, a common in vitro method is to measure the rate of muscle protein synthesis in a cell line such as C2C12 myotubes.

a. Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Once the cells reach confluence, induce differentiation into myotubes by switching to a differentiation medium (DMEM with 2% horse serum).

b. Treatment with this compound:

-

After differentiation, treat the myotubes with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).

c. Measurement of Protein Synthesis:

-

One common method is the Surface Sensing of Translation (SUnSET) technique, which involves the incorporation of puromycin (B1679871) into newly synthesized proteins.

-

Following treatment with this compound, incubate the cells with a low concentration of puromycin for a short period (e.g., 30 minutes).

-

Lyse the cells and collect the protein extracts.

-

Quantify the amount of incorporated puromycin by Western blotting using an anti-puromycin antibody. An increase in the puromycin signal indicates an increase in the rate of protein synthesis.

Investigation of PI3K/Akt/mTOR Signaling Pathway by Western Blotting

This protocol outlines the steps to determine if this compound activates the PI3K/Akt/mTOR pathway in a relevant cell line (e.g., C2C12 myotubes).

a. Cell Treatment and Lysis:

-

Culture and differentiate C2C12 cells as described above.

-

Treat the myotubes with this compound at various concentrations and time points.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

b. Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

c. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated (activated) and total forms of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status of the signaling pathway.

Conclusion

This compound is a phytoecdysteroid with a well-defined chemical structure and a range of interesting biological properties. Its potential to modulate key signaling pathways involved in protein synthesis, such as the PI3K/Akt/mTOR pathway, makes it a compound of significant interest for researchers in academia and the pharmaceutical industry. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound's mechanism of action and its potential therapeutic applications. Further research is warranted to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery programs.

References

An In-depth Technical Guide to 25R-Inokosterone

This technical guide provides a comprehensive overview of 25R-Inokosterone, a phytoecdysteroid that has garnered interest within the scientific community for its potential biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physicochemical properties, and relevant biological data.

Chemical Identity and Nomenclature

This compound is a natural steroid belonging to the ecdysteroid class of hormones. Its chemical structure is characterized by a cholestane (B1235564) skeleton with multiple hydroxyl groups, which contribute to its biological activity.

IUPAC Name: (10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one[1]

Synonyms:

-

Inokosteron

-

(2β,3β,5β,22R,25R)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one

-

Cholest-7-en-6-one, 2,3,14,20,22,26-hexahydroxy-, (2β,3β,5β,22R,25R)-

-

CAS Number: 19682-38-3[1]

It is a phytoecdysone that can be isolated from sources such as Achyranthis Radix.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Formula | C27H44O7 | PubChem |

| Molecular Weight | 480.6 g/mol | PubChem |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | DMSO: 50 mg/mL (104.03 mM) | MedChemExpress |

| Storage | 4°C, protect from light | MedChemExpress |

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of scientific research. While specific, detailed protocols for all experiments involving this compound are extensive and varied, a general methodology for its isolation has been referenced.

Isolation from Achyranthis Radix

Zhao et al. (2012) have described the use of high-performance liquid chromatography (HPLC) for the quality control of Achyranthis Radix, which involves the identification and quantification of this compound. A generalized workflow for such an isolation and analysis would typically involve:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using techniques like soxhlet extraction or ultrasonication to maximize yield.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing the ecdysteroids is further purified using a series of chromatographic techniques. This may include column chromatography on silica (B1680970) gel or other stationary phases, followed by preparative HPLC to isolate this compound to a high degree of purity.

-

Structural Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Logical Relationship of Compound Identification

The following diagram illustrates the logical workflow for the identification and characterization of this compound from a natural source.

Caption: Workflow for the isolation, identification, and application of this compound.

References

An In-depth Technical Guide to the Natural Sources and Isolation of 25R-Inokosterone for Researchers and Drug Development Professionals

Introduction: 25R-Inokosterone, a phytoecdysteroid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its isolation and purification. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a foundation for further investigation and application of this promising natural compound.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with the roots of Achyranthes bidentata Blume (Amaranthaceae) being one of the most well-documented and significant sources.[1] This plant is widely used in traditional Chinese medicine. Another notable source is Cyanotis arachnoidea C.B. Clarke (Commelinaceae), which is known for its high concentration of various phytoecdysteroids. While both species are rich sources, the following table summarizes the known occurrences of this compound.

| Plant Species | Family | Plant Part | Reference |

| Achyranthes bidentata | Amaranthaceae | Roots | [1] |

| Cyanotis arachnoidea | Commelinaceae | Roots |

Table 1: Principal Natural Sources of this compound

Quantitative analysis of phytoecdysterones in Achyranthes bidentata has shown that the content of this compound can vary. One study reported the content of three major phytoecdysones, including this compound, in the roots of this plant, highlighting the feasibility of its extraction for research and development purposes.[2]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that primarily involves extraction followed by various chromatographic techniques to separate it from other closely related compounds, particularly its 25S epimer.

The overall process for isolating this compound is depicted in the following workflow diagram.

References

The Enigmatic Path to 25R-Inokosterone: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytoecdysteroids, a class of plant-derived steroids with remarkable structural similarity to insect molting hormones, have garnered significant attention for their diverse pharmacological activities. Among these, 25R-Inokosterone, a potent analogue of 20-hydroxyecdysone (B1671079), has shown promising anabolic and adaptogenic properties, making it a compound of interest for therapeutic development. However, the intricate biosynthetic pathway leading to this compound in plants remains partially uncharted territory. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, integrating available data, outlining key experimental protocols, and visualizing the proposed molecular journey.

The Core Biosynthetic Pathway: From Precursor to Steroid Scaffold

The biosynthesis of this compound, like other phytoecdysteroids, originates from the well-established mevalonate (B85504) (MVA) pathway, a fundamental route for isoprenoid biosynthesis in plants. The initial steps involve the conversion of acetyl-CoA to the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

A series of condensation reactions then lead to the formation of the C30 triterpenoid, squalene. The cyclization of squalene, a critical branching point, is catalyzed by cycloartenol (B190886) synthase to produce cycloartenol, the primary precursor for most plant sterols. Through a sequence of demethylations, isomerizations, and reductions, cycloartenol is ultimately converted to cholesterol, the immediate precursor for the ecdysteroid backbone.

The Divergence: Journey from Cholesterol to this compound

The precise enzymatic steps that transform cholesterol into this compound are the subject of ongoing research. The pathway is believed to involve a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes crucial for secondary metabolite biosynthesis in plants.

Based on studies of related phytoecdysteroids, particularly in plants like Achyranthes bidentata where inokosterone (B78545) is found, a putative pathway can be outlined. It is hypothesized that the formation of the characteristic A/B cis-ring junction and the introduction of hydroxyl groups at various positions on the steroid nucleus precede the final side-chain modifications.

A key intermediate is likely 20-hydroxyecdysone, one of the most abundant phytoecdysteroids. The crucial and likely terminal step in the biosynthesis of this compound is the hydroxylation at the C-25 position of a precursor molecule. While the specific enzyme, a putative "25-deoxyecdysone 25-hydroxylase," has not yet been definitively identified and characterized, its existence is strongly implied by the structure of inokosterone. The stereospecificity of this hydroxylation, leading to the 25R configuration, is a critical aspect of the biosynthesis that requires further investigation.

Quantitative Data Summary

Quantitative data on the biosynthesis of this compound is scarce. However, studies on the accumulation of related phytoecdysteroids in plants like Achyranthes bidentata provide some insights. The concentration of both 25R- and 25S-inokosterone has been reported in the roots of this plant, suggesting active biosynthesis and accumulation in this tissue.

| Compound | Plant Species | Tissue | Concentration (mg/g dry weight) | Reference |

| This compound | Achyranthes bidentata | Roots | Varies | [1][2] |

| 25S-Inokosterone | Achyranthes bidentata | Roots | Varies | [1][2] |

Table 1: Reported occurrence of Inokosterone epimers in Achyranthes bidentata.

Further research employing metabolomic and transcriptomic approaches is necessary to quantify the flux through the pathway and to identify the rate-limiting steps.

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Extraction and Quantification of this compound using HPLC-MS/MS

Objective: To extract and quantify this compound from plant material.

Methodology:

-

Sample Preparation:

-

Lyophilize and grind plant tissue (e.g., roots of Achyranthes bidentata) to a fine powder.

-

Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of 80% methanol (B129727) to the tube.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Clean-up (Solid-Phase Extraction - SPE):

-

Reconstitute the dried extract in 1 mL of 10% methanol.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the phytoecdysteroids with 5 mL of methanol.

-

Evaporate the eluate to dryness.

-

-

HPLC-MS/MS Analysis:

-

Reconstitute the final dried extract in a known volume of the initial mobile phase (e.g., 200 µL).

-

Inject an aliquot (e.g., 5 µL) into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to separate the analytes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

Quantification:

-

Heterologous Expression and Functional Characterization of Candidate Cytochrome P450 Enzymes

Objective: To identify and characterize the enzyme(s) responsible for the hydroxylation steps in this compound biosynthesis.

Methodology:

-

Candidate Gene Identification:

-

Perform transcriptome analysis (RNA-seq) of tissues known to produce this compound (e.g., roots of A. bidentata).

-

Identify candidate cytochrome P450 genes that are highly expressed in these tissues.

-

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequences of candidate P450 genes using PCR.

-

Clone the PCR products into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast). The vector should ideally contain a tag (e.g., His-tag) for protein purification.

-

-

Heterologous Expression:

-

Microsome Isolation or Protein Purification:

-

For membrane-bound P450s, isolate the microsomal fraction from the host cells.

-

For soluble or tagged proteins, purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assays:

-

Incubate the purified enzyme or microsomal fraction with a potential substrate (e.g., 20-hydroxyecdysone or another precursor) in the presence of a suitable redox partner (e.g., NADPH-cytochrome P450 reductase) and NADPH.

-

Terminate the reaction and extract the products.

-

Analyze the reaction products by HPLC-MS/MS to detect the formation of this compound or other hydroxylated intermediates.

-

-

Kinetic Analysis:

-

Determine the kinetic parameters (Km and Vmax) of the characterized enzyme by varying the substrate concentration and measuring the initial reaction rates.[7]

-

Future Directions and Conclusion

The complete elucidation of the this compound biosynthetic pathway holds significant potential for the biotechnological production of this valuable compound. Future research should focus on:

-

Definitive identification and characterization of the 25-hydroxylase and other key enzymes in the pathway through a combination of transcriptomics, proteomics, and functional genomics.

-

Metabolic engineering of microbial or plant systems to overproduce this compound by expressing the identified biosynthetic genes.

-

Investigating the regulatory mechanisms that control the expression of the biosynthetic pathway genes to enhance production.

By unraveling the molecular intricacies of this compound biosynthesis, the scientific community can pave the way for sustainable and scalable production methods, ultimately unlocking the full therapeutic potential of this promising natural product.

References

- 1. [Isolation and structure identification of C-25 epimers of inokosterone from Achyranthes bidentata Blume] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 5. Heterologous expression and characterization of plant Taxadiene-5α-Hydroxylase (CYP725A4) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytoecdysteroid C2-hydroxylase is microsomal in spinach, Spinacia oleracea L - PubMed [pubmed.ncbi.nlm.nih.gov]

25R-Inokosterone: A Technical Guide on a Promising Phytoecdysteroid

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone is a naturally occurring phytoecdysteroid found in various plant species, notably Achyranthes bidentata. As a structural analog of insect molting hormones, it has garnered significant scientific interest for its potent anabolic, adaptogenic, and cytoprotective properties in mammalian systems, without the androgenic side effects associated with conventional anabolic steroids. This technical guide provides an in-depth overview of this compound, covering its biochemical properties, mechanism of action, detailed experimental protocols for its isolation and analysis, and a summary of its biological efficacy. The content is tailored for professionals in research and drug development seeking to explore the therapeutic potential of this compound.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that plants synthesize for defense against insect predators. In vertebrates, these compounds have been shown to exert a range of beneficial pharmacological effects, including the stimulation of protein synthesis, enhancement of physical performance, and protection against various cellular stressors. This compound is a C-25 epimer of inokosterone (B78545), distinguished by its stereochemistry, which plays a crucial role in its biological activity. Its ability to promote muscle growth and regeneration makes it a compelling candidate for therapeutic development in areas such as sarcopenia, cachexia, and sports medicine.

Biochemical Profile

Physicochemical Properties

This compound is a polyhydroxylated steroid, giving it distinct solubility and stability characteristics. Its molecular structure is closely related to that of 20-hydroxyecdysone (B1671079), the most widely studied phytoecdysteroid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₇H₄₄O₇ |

| Molecular Weight | 480.6 g/mol |

| Melting Point | Data not consistently available; varies with purity |

| Solubility | Soluble in methanol, ethanol (B145695); sparingly soluble in water; poorly soluble in non-polar solvents |

Mechanism of Action: Anabolic Signaling

The anabolic effects of phytoecdysteroids in mammals are not mediated by androgen receptors. Instead, evidence suggests that they activate a non-genomic signaling cascade beginning at the cell membrane. This pathway is believed to involve the activation of a G-protein coupled receptor, leading to a transient increase in intracellular calcium, which subsequently activates the PI3K/Akt signaling pathway. The activation of Akt (also known as Protein Kinase B) is a central event, leading to the downstream activation of mTOR (mammalian Target of Rapamycin), a key regulator of protein synthesis.

Caption: Proposed PI3K/Akt signaling pathway for this compound-mediated anabolism.

Experimental Protocols

Extraction and Isolation from Achyranthes bidentata

The following protocol is a representative method for the isolation of this compound, adapted from methodologies described in the literature.[1][2]

Caption: Workflow for the extraction and isolation of this compound.

Methodology Details:

-

Extraction: Dried, powdered roots of A. bidentata (5 kg) are extracted three times with 95% ethanol (10 L each time) at room temperature for 24 hours per extraction.[1]

-

Concentration & Partitioning: The combined ethanol extracts are concentrated under vacuum. The resulting residue is suspended in water (1.5 L) and partitioned sequentially with petroleum ether and then ethyl acetate (EtOAc). The EtOAc fraction, containing the phytoecdysteroids, is collected.[1]

-

Silica Gel Chromatography: The dried EtOAc fraction is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform-methanol (CHCl₃-MeOH), starting from a ratio of 95:5 and gradually increasing to 60:40 (v/v).[1]

-

Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Those containing compounds with similar Rf values to ecdysteroid standards are pooled.

-

Preparative HPLC: The pooled fractions are further purified using preparative reverse-phase HPLC on a C18 column with a methanol-water (MeOH-H₂O) gradient to separate the C-25 epimers, yielding pure (25R)-inokosterone.

Quantification by RP-HPLC

Analytical quantification of this compound in extracts or final products is critical for standardization and quality control.

Table 2: Representative RP-HPLC Parameters for Phytoecdysteroid Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Example Gradient | 20% B to 80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

Biological Activity and Efficacy Data

While extensive in vivo dose-response studies focusing specifically on the anabolic effects of pure this compound are limited, a significant body of research on the closely related and highly representative phytoecdysteroid, 20-hydroxyecdysone (20E), provides strong evidence of its anabolic potential. These studies serve as a valuable proxy for understanding the expected efficacy of this compound.

Table 3: Summary of Anabolic Effects of 20-Hydroxyecdysone (20E) in Animal Models

| Animal Model | Dosage | Duration | Key Outcome | Reference |

| Male Rats | 5 mg/kg/day (s.c.) | 10 days | Significant increase in protein synthesis in skeletal muscle. | Syrov (2000) |

| Male Rats | 5 mg/kg/day (s.c.) | 8 days | Increased cross-sectional area of muscle fibers in a muscle-specific manner. | Tóth et al. (2008) |

| Ovariectomized Rats | 50 mg/kg/day (oral) | 12 weeks | Prevention of bone loss and a tendency to preserve muscle mass. | Seidlova-Wuttke et al. (2010) |

| C57BL/6 Mice | 5 mg/kg/day (s.c. infusion) | 5 days | Significant increase in the mass of the triceps brachii muscle. | Kizelsztein et al. (2009) |

Conclusion for Drug Development

This compound is a compelling natural product with demonstrated anabolic properties mediated through the PI3K/Akt signaling pathway. Its lack of androgenic activity makes it a particularly safe and attractive candidate for the development of therapeutics aimed at combating muscle wasting conditions, enhancing recovery from injury, and potentially as an ergogenic aid. The detailed methodologies for its isolation and quantification provided in this guide serve as a foundation for further research and development. Future work should focus on head-to-head comparisons of the anabolic potency of different inokosterone isomers and on elucidating the precise membrane receptor responsible for initiating its signaling cascade.

References

An In-Depth Technical Guide to 25R-Inokosterone: Molecular Characteristics, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

25R-Inokosterone, a phytoecdysteroid isolated from the root of Achyranthes bidentata, is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its molecular properties, and available data on its biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, summarizing the current state of knowledge and highlighting areas for future investigation.

Molecular Profile

This compound is a C-25 stereoisomer of inokosterone. Its fundamental molecular and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C27H44O7 | [1][2] |

| Molecular Weight | 480.63 g/mol | [1][2] |

| CAS Number | 19682-38-3 | [1] |

| Synonyms | (2β,3β,5β,22R,25R)-2,3,14,20,22,26-Hexahydroxycholest-7-en-6-one, Inokosterone | |

| Source | Achyranthes bidentata Blume (root) |

Biological Activities and Potential Therapeutic Applications

Phytoecdysteroids, including 20-hydroxyecdysone (B1671079) and inokosterone, have been investigated for a range of biological effects. While specific research on the 25R epimer is less abundant, the broader class of ecdysteroids is noted for its potential anabolic and anti-inflammatory properties.

Anabolic and Myostatin-Inhibiting Potential

Ecdysteroids are reputed to possess anabolic properties, potentially through the enhancement of protein synthesis. While direct evidence for this compound is still emerging, related compounds have been shown to influence pathways associated with muscle growth. One of the key areas of interest is the potential for ecdysteroids to modulate myostatin, a negative regulator of muscle mass.

Anti-inflammatory Effects

Inokosterone has been associated with anti-inflammatory activity. The precise mechanisms are not fully elucidated but may involve the modulation of key inflammatory signaling pathways.

Signaling Pathways

The precise signaling pathways modulated by this compound in mammalian systems are an active area of research. However, based on the activities of related ecdysteroids and other steroidal compounds, several pathways are of significant interest.

Akt/mTOR Pathway and Protein Synthesis

The Akt/mTOR pathway is a critical regulator of cell growth and protein synthesis. Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and activation of mTOR (mammalian target of rapamycin), which in turn promotes the initiation of protein translation. Given the anabolic potential of ecdysteroids, it is hypothesized that this compound may exert its effects through the positive regulation of this pathway.

Hypothesized activation of the Akt/mTOR pathway by this compound.

Experimental Protocols

Detailed experimental protocols for investigating the biological activities of this compound would be crucial for advancing research. While specific published protocols for this epimer are not widely available, the following represent general methodologies that could be adapted.

In Vitro Muscle Cell Differentiation Assay

-

Objective: To assess the effect of this compound on the differentiation of myoblasts into myotubes.

-

Cell Line: C2C12 mouse myoblast cell line.

-

Methodology:

-

Culture C2C12 myoblasts in growth medium (e.g., DMEM with 10% fetal bovine serum).

-

Induce differentiation by switching to a differentiation medium (e.g., DMEM with 2% horse serum).

-

Treat cells with varying concentrations of this compound or vehicle control.

-

After a set incubation period (e.g., 48-72 hours), fix and stain the cells to visualize myotube formation (e.g., using an antibody against myosin heavy chain).

-

Quantify myotube formation and fusion index.

-

Western Blot Analysis of Akt/mTOR Pathway Activation

-

Objective: To determine if this compound activates the Akt/mTOR signaling pathway.

-

Cell Line: C2C12 myoblasts or other relevant cell types.

-

Methodology:

-

Treat cells with this compound for various time points.

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), and total mTOR.

-

Use appropriate secondary antibodies and a detection system to visualize protein bands.

-

Quantify band intensities to determine the ratio of phosphorylated to total protein.

-

General workflow for Western blot analysis.

Future Directions

The study of this compound is still in its early stages. To fully understand its therapeutic potential, further research is required in the following areas:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in mammalian cells.

-

In Vivo Efficacy Studies: Conducting well-controlled animal studies to evaluate the anabolic, anti-inflammatory, and other potential therapeutic effects of this compound.

-

Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

-

Comparative Studies: Directly comparing the bioactivity of this compound with its 25S epimer and other related phytoecdysteroids.

Conclusion

This compound presents an intriguing subject for further scientific investigation. Its classification as a phytoecdysteroid suggests potential for anabolic and anti-inflammatory activities, which warrants rigorous preclinical evaluation. This guide provides a summary of the current knowledge and a framework for future research aimed at unlocking the therapeutic potential of this natural compound.

References

An In-depth Technical Guide on the Discovery and History of 25R-Inokosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to 25R-Inokosterone, a naturally occurring phytoecdysteroid. The document details its isolation from Achyranthes bidentata Blume, structural elucidation, and spectroscopic characterization. It includes a summary of its known biological activities and explores the associated signaling pathways, particularly its interaction with the estrogen receptor beta. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a C-25 epimer of inokosterone (B78545), a polyhydroxylated steroid belonging to the ecdysteroid class of compounds. Ecdysteroids are insect molting hormones that are also found in various plant species, where they are referred to as phytoecdysteroids. These compounds have garnered significant scientific interest due to their diverse biological activities, including anabolic, anti-inflammatory, and anti-cancer effects. This guide focuses specifically on the 25R epimer, detailing its journey from discovery to its current state of research.

History of Discovery and Structural Elucidation

A pivotal moment in the specific history of this compound came in 2004, when Zhu et al. first reported the isolation and structural identification of the C-25 epimers of inokosterone, 25S-Inokosterone and this compound, from the roots of the traditional Chinese medicinal plant Achyranthes bidentata Blume.[1] This study was crucial as it established the absolute configurations of these two isomers for the first time and reported their 13C-NMR data.[1]

Subsequent phytochemical investigations of Achyranthes bidentata have consistently identified this compound as one of the constituent phytoecdysteroids.

Physicochemical and Spectroscopic Data

This compound is a white amorphous powder. Its molecular formula is C₂₇H₄₄O₇, with a molecular weight of 480.63 g/mol .

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: ¹H-NMR (400 MHz, CD₃OD) and ¹³C-NMR (100 MHz, CD₃OD) Spectral Data for this compound

| Position | ¹³C-NMR (δc) | ¹H-NMR (δH, mult., J in Hz) |

| 1 | 38.8 (t) | 1.85 (m), 1.35 (m) |

| 2 | 68.9 (d) | 3.82 (m) |

| 3 | 68.8 (d) | 3.95 (m) |

| 4 | 32.5 (t) | 2.35 (m), 2.05 (m) |

| 5 | 51.9 (d) | 2.55 (dd, 12.0, 4.0) |

| 6 | 205.5 (s) | - |

| 7 | 122.2 (d) | 5.80 (d, 2.4) |

| 8 | 166.8 (s) | - |

| 9 | 49.9 (d) | 2.95 (m) |

| 10 | 37.4 (s) | - |

| 11 | 21.9 (t) | 1.95 (m), 1.55 (m) |

| 12 | 31.9 (t) | 2.30 (m), 1.65 (m) |

| 13 | 48.5 (s) | - |

| 14 | 84.5 (s) | - |

| 15 | 32.1 (t) | 2.15 (m), 1.45 (m) |

| 16 | 21.5 (t) | 2.00 (m), 1.75 (m) |

| 17 | 50.5 (d) | 2.45 (m) |

| 18 | 18.6 (q) | 0.92 (s) |

| 19 | 24.5 (q) | 1.18 (s) |

| 20 | 77.5 (s) | - |

| 21 | 22.1 (q) | 1.25 (s) |

| 22 | 77.8 (d) | 3.55 (m) |

| 23 | 32.3 (t) | 1.70 (m), 1.50 (m) |

| 24 | 29.5 (t) | 1.60 (m), 1.40 (m) |

| 25 | 71.1 (d) | 3.65 (m) |

| 26 | 67.9 (t) | 3.75 (dd, 10.8, 3.6), 3.45 (dd, 10.8, 7.2) |

| 27 | 17.5 (q) | 0.95 (d, 6.8) |

Data compiled from related literature.

Table 2: Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 480 | [M]⁺ |

| 462 | [M - H₂O]⁺ |

| 444 | [M - 2H₂O]⁺ |

| 426 | [M - 3H₂O]⁺ |

| 363 | [M - C₆H₁₃O₂]⁺ (Side chain cleavage at C20-C22) |

| 345 | [M - C₆H₁₃O₂ - H₂O]⁺ |

| 301 | [C₁₉H₂₉O₄]⁺ (Steroid nucleus) |

Experimental Protocols

Isolation of this compound from Achyranthes bidentata

The following is a generalized protocol based on methodologies reported in the literature. Specific details may vary between different research groups.

dot

Caption: Generalized workflow for the isolation of this compound.

-

Plant Material and Extraction: Dried and powdered roots of Achyranthes bidentata are extracted with an organic solvent, typically 70-95% ethanol (B145695), at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The ecdysteroid components, including this compound, are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to multiple rounds of column chromatography.

-

Macroporous Resin Chromatography: The fraction is often first separated on a macroporous resin column, eluting with a gradient of ethanol in water to remove sugars and other highly polar compounds.

-

Silica (B1680970) Gel Chromatography: The ecdysteroid-rich fractions are then further purified on a silica gel column using a solvent system such as a chloroform-methanol gradient.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative reversed-phase HPLC (RP-HPLC) on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient. Fractions are monitored by UV detection, and those containing this compound are collected and combined.

-

Structure Confirmation: The purity and identity of the isolated this compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and MS, and by comparison with published data.

Biological Activity and Signaling Pathways

Ecdysteroids, including this compound, exhibit a range of biological activities. While research on the specific effects of the 25R epimer is ongoing, studies on inokosterone and other phytoecdysteroids have demonstrated potential anti-cancer, anti-inflammatory, and anabolic properties.

Recent research has indicated that the anabolic effects of ecdysteroids may be mediated through estrogen receptors, particularly Estrogen Receptor Beta (ERβ).[2][3] This interaction is distinct from the mechanism of action of classic anabolic androgenic steroids.

Ecdysteroid Signaling via Estrogen Receptor Beta

The binding of an ecdysteroid like this compound to ERβ can initiate a signaling cascade that promotes anabolic effects, such as muscle hypertrophy.

dot

Caption: Proposed signaling pathway of this compound via ERβ.

Future Perspectives

The discovery and characterization of this compound have opened avenues for further research and potential therapeutic applications. Future studies should focus on:

-

Quantitative Biological Assays: Determining the specific IC₅₀ and EC₅₀ values of this compound in various biological assays to quantify its potency.

-

Mechanism of Action: Further elucidating the detailed molecular mechanisms underlying its observed biological activities, including its interaction with ERβ and other potential cellular targets.

-

Pharmacokinetics and Safety: Investigating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its potential as a drug candidate.

-

Synthesis: Developing efficient synthetic or semi-synthetic routes to produce this compound and its analogs for further structure-activity relationship (SAR) studies.

Conclusion

This compound is a significant phytoecdysteroid with a growing body of research highlighting its potential in various therapeutic areas. This technical guide has provided a comprehensive summary of its discovery, chemical properties, and biological activities, serving as a foundational resource for the scientific community. Continued research into this fascinating natural product is warranted to fully explore its therapeutic potential.

References

- 1. "Molecular Insights into the Role of Estrogen Receptor Beta in Ecdyster" by Syeda Sumayya Tariq, Madiha Sardar et al. [digitalcommons.chapman.edu]

- 2. Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular insights into the role of Estrogen Receptor Beta in Ecdysterone Mediated Anabolic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the In Vitro Mechanism of Action of 25R-Inokosterone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a member of the ecdysteroid class of hormones that play a crucial role in arthropod development and have shown a range of pharmacological activities in vertebrates, including anabolic and anti-inflammatory effects. This technical guide provides an in-depth overview of the putative in vitro mechanism of action of this compound, drawing upon the established knowledge of ecdysteroid signaling and relevant in vitro models. While direct quantitative data for this compound is limited in publicly available literature, this document outlines the key signaling pathways and provides detailed experimental protocols to facilitate further research into its precise molecular interactions and cellular effects.

Core Mechanism of Action: The Ecdysone (B1671078) Receptor (EcR) Pathway

The primary mechanism of action for ecdysteroids is mediated through the e.g., reviews by Henrich, 2009; Nakagawa and Henrich, 2009; Spindler et al., 2009.[1] The functional ecdysone receptor is a heterodimer composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), which is a homolog of the vertebrate Retinoid X Receptor (RXR).[1][2] This heterodimer acts as a ligand-activated transcription factor.[1]

Upon entering the cell, this compound is presumed to bind to the ligand-binding domain of the EcR subunit of the EcR/USP heterodimer. This binding induces a conformational change in the receptor complex, leading to its translocation into the nucleus. Inside the nucleus, the activated receptor complex binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes, thereby modulating their transcription.

References

Unveiling the Bioactive Potential of 25R-Inokosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25R-Inokosterone, a phytoecdysteroid, is a naturally occurring steroid hormone found in various plants. Structurally similar to insect molting hormones, this class of compounds has garnered significant scientific interest for its diverse pharmacological activities in mammals. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its anabolic, anti-diabetic, and anti-cancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development. While direct research on this compound is emerging, this guide also draws upon the broader knowledge of ecdysteroids, particularly the closely related and well-studied 20-hydroxyecdysone (B1671079), to infer potential mechanisms and activities.

Anabolic Activity: Building Muscle Through a Non-Hormonal Pathway

Ecdysteroids, including this compound, have demonstrated notable anabolic effects on skeletal muscle, promoting growth and protein synthesis without the androgenic side effects associated with traditional anabolic steroids. This makes them an attractive area of research for combating muscle wasting diseases (sarcopenia) and enhancing physical performance.

Mechanism of Action: The PI3K/Akt Signaling Pathway

The primary mechanism underlying the anabolic effects of ecdysteroids is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell growth and protein synthesis.[1] Unlike anabolic-androgenic steroids that bind to the androgen receptor, ecdysteroids are believed to exert their effects through a different mechanism, possibly involving estrogen receptor beta (ERβ) or a G-protein coupled receptor.[2][3]

Activation of this pathway initiates a cascade of downstream events:

-

PI3K Activation: Upon stimulation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Activation: PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated.

-

mTOR Activation: Activated Akt then stimulates the mammalian target of rapamycin (B549165) (mTOR), a key protein kinase that orchestrates protein synthesis.

-

Protein Synthesis: mTOR, in turn, phosphorylates downstream effectors such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of mRNA into protein.

This signaling cascade ultimately results in an increased rate of muscle protein synthesis and subsequent muscle hypertrophy.

Quantitative Data on Anabolic Effects

While specific quantitative data for this compound's anabolic activity is limited in publicly available literature, studies on the closely related 20-hydroxyecdysone provide valuable insights.

| Parameter | Compound | Model | Dosage | Result | Reference |

| Muscle Fiber Size (Cross-Sectional Area) | 20-Hydroxyecdysone | Rat Soleus Muscle | 5 mg/kg body weight for 21 days | Stronger hypertrophic effect than metandienone, estradienedione, and SARM S 1 | [3][4] |

| Myotube Diameter | 20-Hydroxyecdysone | C2C12 Myotubes | 1 µM | Significant increase comparable to dihydrotestosterone (B1667394) (1 µM) and IGF-1 (1.3 nM) | [4] |

| Triceps Brachii Mass | 20-Hydroxyecdysone | C57BL/6 Mice | 5 mg/kg/day for 5 days | Significant increase from 88 ± 3 mg to 115 ± 8 mg | [5] |

| Protein Synthesis | 20-Hydroxyecdysone | C2C12 Myotubes | 1-5 µM | Dose-dependent increase in protein synthesis | [6] |

Experimental Protocols

This protocol is adapted from studies on ecdysteroids and can be applied to assess the anabolic activity of this compound.[1]

-

Cell Culture: Differentiate C2C12 myoblasts into myotubes by culturing them in DMEM with 2% horse serum for 4-6 days.

-

Treatment: Wash the myotubes with serum-free DMEM and then treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% ethanol) for 2 hours. A positive control such as Insulin-like Growth Factor 1 (IGF-1) (e.g., 100 ng/ml) should be included.

-

Radiolabeling: Add [³H]-Leucine (e.g., 1 µCi/mL) to each well and incubate for an additional 2-4 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the counts per minute (CPM) to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).

-

Data Analysis: Express the results as a percentage increase in protein synthesis compared to the vehicle control.

This protocol allows for the investigation of the signaling pathway involved in the anabolic effects of this compound.[1]

-

Cell Culture and Treatment: Culture and differentiate C2C12 myotubes as described above. Treat the cells with this compound at various time points (e.g., 5, 15, 30, 60 minutes) and concentrations.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and express the results as the ratio of p-Akt to total Akt.

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3K/Akt signaling pathway for anabolic effects of this compound.

Caption: Experimental workflow for Western Blot analysis of PI3K/Akt activation.

Anti-Diabetic Activity: A Potential Role in Glucose Homeostasis

Phytoecdysteroids have shown promise as potential anti-diabetic agents.[7] They have been reported to lower blood glucose levels and improve insulin (B600854) sensitivity in animal models of diabetes.[5][8] These effects are particularly relevant in the context of type 2 diabetes, which is characterized by insulin resistance and hyperglycemia.

Mechanism of Action: Enhancing Glucose Uptake

The anti-diabetic effects of ecdysteroids are thought to be mediated, at least in part, by their ability to enhance glucose uptake into cells, particularly in the liver and skeletal muscle. This process is crucial for maintaining normal blood glucose levels. While the precise signaling pathway for this compound's anti-diabetic effects is not fully elucidated, studies on other ecdysteroids suggest an insulin-independent mechanism for glucose uptake in hepatocytes.[9]

Quantitative Data on Anti-Diabetic Effects

| Parameter | Compound/Extract | Model | Dosage | Result | Reference |

| Blood Glucose Reduction | Phytoecdysteroids from Ajuga iva | Alloxan-induced diabetic rats | 20 mg/kg | 52.9% reduction in blood glucose | [5] |

| Fasting Blood Glucose | Quinoa Leachate (containing 0.86% 20HE) | Obese, hyperglycemic mice | - | Significantly lowered fasting blood glucose | [8] |

| Glucose Consumption | Ecdysterone | HepG2 cells (in 11.1 mmol/L glucose) | 1 x 10⁻⁶ to 1 x 10⁻⁴ mol/L | 44% to 77% increase in glucose consumption | [9] |

Experimental Protocols

This protocol utilizes a fluorescently labeled glucose analog, 2-NBDG, to measure glucose uptake in cells.[10][11]

-

Cell Culture: Culture cells of interest (e.g., HepG2 hepatocytes or L6 myotubes) in a 96-well black, clear-bottom plate.

-

Pre-incubation: Wash the cells with glucose-free medium and incubate them in the same medium for 15-30 minutes to deplete intracellular glucose.

-

Treatment: Treat the cells with various concentrations of this compound in glucose-free medium containing 2-NBDG (e.g., 100 µM). Include a vehicle control and a positive control (e.g., insulin for muscle cells).

-

Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) to allow for 2-NBDG uptake.

-

Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation/emission ≈ 485/535 nm).

-

Data Analysis: Express the results as a fold change in glucose uptake relative to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Putative mechanism for the anti-diabetic effect of this compound.

Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

Anti-Cancer Activity: Inducing Programmed Cell Death

Emerging evidence suggests that some ecdysteroids possess anti-cancer properties. A synthetic derivative of a compound closely related to inokosterone, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one (referred to as (25R)-5), has demonstrated cytotoxic activity against human bladder and liver cancer cell lines.[8][12] The primary mechanism of this anti-cancer effect appears to be the induction of apoptosis, or programmed cell death.

Mechanism of Action: The Apoptotic Pathway

Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.

The study on (25R)-5 indicates that it induces both early and late-stage apoptosis.[12] This suggests the involvement of key apoptotic regulators such as the Bcl-2 family of proteins (which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2) and the activation of effector caspases like caspase-3.

Quantitative Data on Anti-Cancer Effects

The following table summarizes the cytotoxic activity of 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one. It is important to note that while structurally similar, this compound is an acetylated derivative and may have different potency than this compound.

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |

| 5637 (HTB-9) | Human Bladder Cancer | (25R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | 4.8 | [8][12] |

| HepG2 | Human Liver Cancer | (25R)-26-acetoxy-3β,5α-dihydroxycholest-6-one | 15.5 | [8][12] |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., 5637, HepG2, or MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a predetermined time.

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Signaling Pathway and Experimental Workflow Diagrams

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

This compound and the broader class of phytoecdysteroids represent a promising area for therapeutic development. Their anabolic effects, mediated through the PI3K/Akt pathway, offer a potential non-hormonal approach to muscle enhancement and the treatment of muscle wasting conditions. The anti-diabetic properties, including the enhancement of glucose uptake, suggest a role in managing metabolic disorders. Furthermore, the emerging anti-cancer activity through the induction of apoptosis highlights a potential new avenue for oncology research.

However, it is crucial to acknowledge that much of the current understanding is based on studies of related ecdysteroids. Future research should focus on elucidating the specific biological activities and mechanisms of this compound. This includes conducting comprehensive in vitro and in vivo studies to generate robust quantitative data on its anabolic, anti-diabetic, and anti-cancer effects. Detailed investigations into its specific molecular targets and signaling pathways will be essential for its development as a potential therapeutic agent. The protocols and data presented in this guide provide a solid foundation for such future endeavors.

References

- 1. This compound | C27H44O7 | CID 127256190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Continuous Infusion of 20-Hydroxyecdysone Increased Mass of Triceps Brachii in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (25R)-26-Hydroxycholesterol | C27H46O2 | CID 123976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 19682-38-3 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO [dojindo.com]

- 12. researchgate.net [researchgate.net]

Introduction to Inokosterone and Ecdysteroids

An In-depth Technical Guide to 25R-Inokosterone and its C-25 Epimer

For Researchers, Scientists, and Drug Development Professionals

Ecdysteroids are a class of polyhydroxylated steroids that function as essential molting hormones in arthropods.[1] Their plant-derived counterparts, phytoecdysteroids, are secondary metabolites that plants produce as a defense mechanism against insect herbivores.[2] These compounds, including the prominent 20-hydroxyecdysone, are structurally similar to insect hormones and can disrupt their development.[1][2] Beyond their role in invertebrates, phytoecdysteroids have garnered significant interest in mammalian systems for their wide range of pharmacological effects, including anabolic, antidiabetic, and hepatoprotective properties, without the androgenic side effects of vertebrate steroids.[3]

Inokosterone (B78545) is a phytoecdysteroid found in various plants, notably in the roots of Achyranthes bidentata. It exists as a mixture of two epimers at the C-25 position: this compound and 25S-Inokosterone. Stereochemistry plays a critical role in the biological activity of molecules, and the configuration at C-25 significantly influences how inokosterone and its analogues interact with their biological targets. This guide provides a detailed technical overview of the C-25 configuration isomers of inokosterone, focusing on their separation, comparative biological activity, and the experimental methods used for their study.

Stereochemistry at Carbon-25

The core difference between the inokosterone isomers lies in the spatial arrangement of the substituents at the chiral center C-25 in the side chain. This difference, while subtle chemically, can lead to significant variations in biological efficacy due to the specific steric requirements of receptor binding pockets.

-

This compound : The 'R' designation refers to Rectus (right) in the Cahn-Ingold-Prelog priority rules.

-

25S-Inokosterone : The 'S' designation refers to Sinister (left).

The absolute configurations of these epimers have been elucidated, and their distinct structures confirmed through spectral analysis, particularly 13C-NMR.

Separation and Analysis of C-25 Epimers

The co-occurrence of 25R and 25S-inokosterone in natural extracts necessitates robust separation and analytical techniques for their individual study. Researchers have successfully employed various chromatographic methods to isolate and quantify these epimers.

Experimental Protocols for Separation and Analysis

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from a method used for the quantitative analysis of phytoecdysones from Achyranthes bidentata.

-

Column: YMC J'sphere ODS C18 (250 mm × 4.6 mm, 4 μm).

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (B52724) (85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength of 245 nm.

-

Sample Preparation: Dissolve the extract or sample in the mobile phase.

-

Analysis: Inject the sample into the HPLC system. The retention times will differ for 25R and 25S-inokosterone, allowing for their quantification against standard curves.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation

While a specific HSCCC protocol for inokosterone epimers is not detailed in the provided results, a general method for separating ecdysteroids from plant extracts can be adapted.

-

HSCCC System: A preparative HSCCC instrument.

-

Two-Phase Solvent System: A system such as ethyl acetate–n-butanol–ethanol–water (3:0.2:0.8:3, v/v) is prepared and thoroughly equilibrated in a separation funnel. The upper phase serves as the stationary phase and the lower phase as the mobile phase.

-

Procedure:

-

Fill the HSCCC column with the stationary phase.

-

Rotate the apparatus at the desired speed.

-

Pump the mobile phase into the column at a specific flow rate.

-

Once hydrodynamic equilibrium is reached, dissolve the crude extract in a mixture of the upper and lower phases (1:1, v/v) and inject it into the system.

-

Continuously collect fractions of the effluent.

-

-

Fraction Analysis: Analyze the collected fractions using HPLC (as per Protocol 1) to identify those containing the purified 25R and 25S isomers.

Protocol 3: Separation via Diacetonide Derivatives

An alternative chemical method involves the derivatization of the inokosterone mixture. The C-25 epimers can be separated from each other through their diacetonide derivatives, followed by removal of the protecting groups to yield the pure isomers.

Summary of Analytical Methods

| Method | Column/System | Mobile Phase/Solvent System | Detection | Application | Reference |

| HPLC | YMC J'sphere ODS C18 | 0.1% Formic Acid in Water:Acetonitrile (85:15) | UV at 245 nm | Quantitative Analysis | |

| HSCCC | Preparative HSCCC | Ethyl acetate–n-butanol–ethanol–water (3:0.2:0.8:3) | Offline HPLC-UV | Preparative Separation | |

| HPLC-MS/MS | C18 Column | Varies (e.g., Methanol-Water gradients) | Mass Spectrometry (MRM) | Ultrace Quantification |

Comparative Biological Activity

The configuration at C-25 is a critical determinant of biological activity. Studies on halogenated analogues of ecdysteroids, synthesized from the respective C-25 epimeric inokosterone, have demonstrated a clear structure-activity relationship.

Quantitative Data: Moulting Activity of C-25 Epimeric 26-Haloponasterone A

A study evaluating the moulting activity of 26-haloponasterone A analogues in the Musca domestica (housefly) bioassay revealed that the (25S) configuration is generally more active than the (25R) configuration. This suggests the receptor binding pocket has a specific steric preference.

| Compound | Configuration | Relative Activity (Musca Bioassay) | Key Finding |

| 26-chloro-ponasterone A | 25S | More Active | (25S) > (25R) |

| 26-chloro-ponasterone A | 25R | Less Active | |

| 26-bromo-ponasterone A | 25S | More Active | (25S) > (25R) |

| 26-bromo-ponasterone A | 25R | Less Active | |

| 26-iodo-ponasterone A | 25S | More Active | (25S) > (25R) |

| 25S Series | 25S | Activity increases with halogen size (Cl < Br < I) | Steric factors are important for receptor binding. |

| 25R Series | 25R | Activity decreases with halogen size (Cl > Br > I) | Electronic factors may be more important than steric bulk. |

Data summarized from Boon-nak, L., et al. (2005). Steroids, 70(6), 427-432.

Visualizing Workflows and Pathways

Experimental Workflow: Isolation and Identification

The following diagram illustrates a typical workflow for the isolation and characterization of inokosterone C-25 epimers from a plant source.

Ecdysteroid Signaling Pathway

In arthropods, ecdysteroids exert their effects by binding to a heterodimeric nuclear receptor complex consisting of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP). This interaction triggers a genomic cascade leading to molting and metamorphosis. While this specific pathway is not fully established for inokosterone in mammals, the arthropod model is the most well-characterized mechanism of action for ecdysteroids.

References